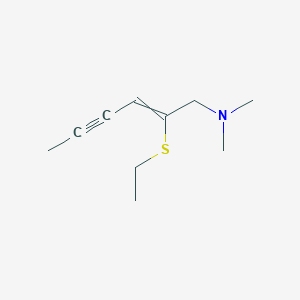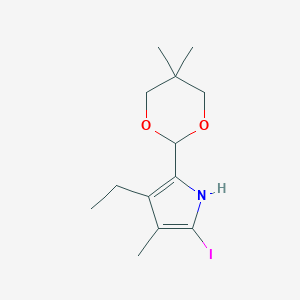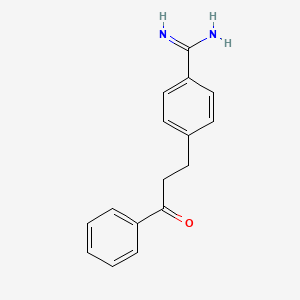![molecular formula C22H44N2 B14595895 3-[Methyl(octadecan-2-YL)amino]propanenitrile CAS No. 60472-38-0](/img/structure/B14595895.png)
3-[Methyl(octadecan-2-YL)amino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Methyl(octadecan-2-yl)amino]propanenitrile is a chemical compound with the molecular formula C22H45N2 It is characterized by a nitrile group (-CN) attached to a propanenitrile backbone, with a methyl-substituted octadecylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(octadecan-2-yl)amino]propanenitrile typically involves the reaction of octadecylamine with acrylonitrile in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvent: Organic solvents like toluene or ethanol
The reaction proceeds through nucleophilic addition of the amine group to the acrylonitrile, followed by methylation of the resulting intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Methyl(octadecan-2-yl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium cyanide in the presence of a suitable leaving group
Major Products Formed
Oxidation: Octadecanoic acid
Reduction: 3-[Methyl(octadecan-2-yl)amino]propanamine
Substitution: Various substituted propanenitriles depending on the nucleophile used
Applications De Recherche Scientifique
3-[Methyl(octadecan-2-yl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cell membrane studies due to its long hydrophobic chain.
Medicine: Explored for its potential as a drug delivery agent, leveraging its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 3-[Methyl(octadecan-2-yl)amino]propanenitrile involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[Methyl(octadecan-2-yl)amino]propanamide
- 3-[Methyl(octadecan-2-yl)amino]propanol
- 3-[Methyl(octadecan-2-yl)amino]propanoic acid
Uniqueness
Compared to similar compounds, 3-[Methyl(octadecan-2-yl)amino]propanenitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for further functionalization. Its amphiphilic nature also makes it particularly useful in applications involving lipid membranes and surfactants.
Propriétés
Numéro CAS |
60472-38-0 |
|---|---|
Formule moléculaire |
C22H44N2 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
3-[methyl(octadecan-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C22H44N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2)24(3)21-18-20-23/h22H,4-19,21H2,1-3H3 |
Clé InChI |
QXJRXJDPJFPZIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)N(C)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
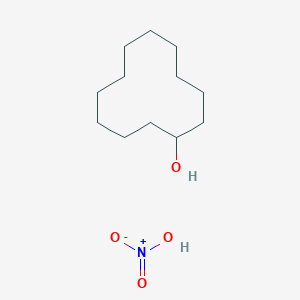
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
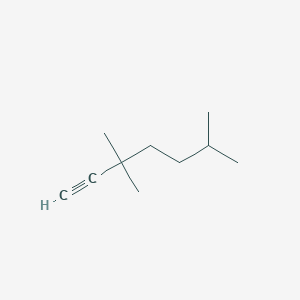
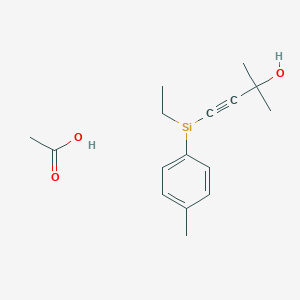

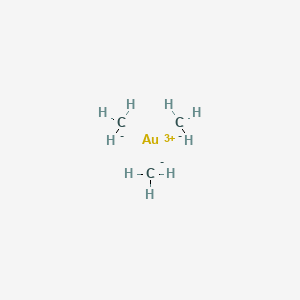

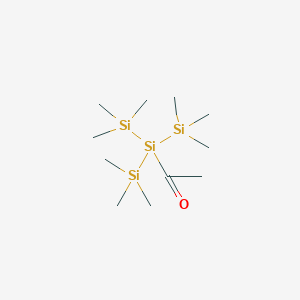
![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)
